7-(Benzyloxy)-1H-indole-3-sulfonyl chloride is a chemical compound that belongs to the indole family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyrrole ring. This specific compound features a benzyloxy group at the 7-position and a sulfonyl chloride group at the 3-position of the indole structure. The molecular formula for this compound is C14H13ClN2O3S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur in its structure.
This compound is classified under sulfonyl chlorides, which are known for their reactivity and ability to participate in various chemical reactions. It serves as an intermediate in organic synthesis, particularly in medicinal chemistry for developing pharmaceutical agents. The presence of both the benzyloxy and sulfonyl chloride groups enhances its utility in synthetic applications.
The synthesis of 7-(benzyloxy)-1H-indole-3-sulfonyl chloride can be achieved through several methods:
These synthetic routes often require careful monitoring of temperature, solvent choice (such as dichloromethane or acetonitrile), and reaction times to optimize yield and purity.
The structure of 7-(benzyloxy)-1H-indole-3-sulfonyl chloride can be represented as follows:
The compound's structural representation can be visualized using SMILES notation: C1=CC=C(C=C1)COC2=CNC3=C2C(=C(C=C3)Cl)S(=O)(=O)Cl
.
7-(Benzyloxy)-1H-indole-3-sulfonyl chloride is highly reactive due to the presence of the sulfonyl chloride group. Key reactions include:
The mechanism of action for compounds like 7-(benzyloxy)-1H-indole-3-sulfonyl chloride typically involves:
This mechanism is crucial in drug development, where modifications lead to compounds with enhanced pharmacological properties.
7-(Benzyloxy)-1H-indole-3-sulfonyl chloride finds applications primarily in:
CAS No.: 29741-10-4
CAS No.: 10441-87-9
CAS No.: 73017-98-8
CAS No.:
CAS No.: 112078-72-5
CAS No.: 2569-58-6